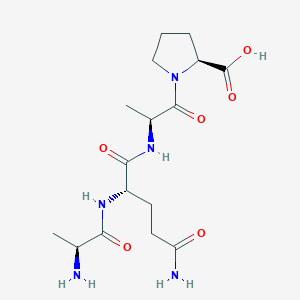
L-Alanyl-L-glutaminyl-L-alanyl-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Alanyl-L-glutaminyl-L-alanyl-L-proline is a tetrapeptide composed of the amino acids alanine, glutamine, and proline. This compound is of interest due to its potential applications in various fields, including medicine, biology, and chemistry. The unique sequence of amino acids in this tetrapeptide may confer specific biochemical properties that can be harnessed for therapeutic and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-glutaminyl-L-alanyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the tetrapeptide is complete.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter, genes encoding the peptide sequence are inserted into microbial hosts (e.g., E. coli) for expression and subsequent purification. This method can be more cost-effective and scalable for producing large quantities of the peptide.
化学反应分析
Types of Reactions
L-Alanyl-L-glutaminyl-L-alanyl-L-proline can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.
Oxidation: Oxidative modifications, particularly at the proline residue, can occur under specific conditions.
Reduction: Reduction reactions may target disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin or chymotrypsin.
Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol.
Major Products
Hydrolysis: Produces smaller peptides or free amino acids.
Oxidation: May result in the formation of oxidized amino acid residues.
Reduction: Leads to the reduction of disulfide bonds, if present.
科学研究应用
L-Alanyl-L-glutaminyl-L-alanyl-L-proline has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and peptide bond formation.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, including wound healing and immune modulation.
Industry: Utilized in the development of peptide-based materials and as a stabilizing agent in formulations.
作用机制
The mechanism of action of L-Alanyl-L-glutaminyl-L-alanyl-L-proline involves its interaction with specific molecular targets and pathways. The tetrapeptide may bind to receptors or enzymes, modulating their activity. For example, it could influence signaling pathways related to cell growth, differentiation, or immune response. The exact molecular targets and pathways depend on the specific biological context and application.
相似化合物的比较
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in nutrition and medicine.
L-Alanyl-L-proline: Another dipeptide with potential therapeutic uses.
L-Glutaminyl-L-alanyl-L-proline:
Uniqueness
L-Alanyl-L-glutaminyl-L-alanyl-L-proline is unique due to its specific sequence of amino acids, which may confer distinct biochemical properties. Its tetrapeptide structure allows for more complex interactions and functions compared to shorter peptides.
属性
CAS 编号 |
834861-97-1 |
|---|---|
分子式 |
C16H27N5O6 |
分子量 |
385.42 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H27N5O6/c1-8(17)13(23)20-10(5-6-12(18)22)14(24)19-9(2)15(25)21-7-3-4-11(21)16(26)27/h8-11H,3-7,17H2,1-2H3,(H2,18,22)(H,19,24)(H,20,23)(H,26,27)/t8-,9-,10-,11-/m0/s1 |
InChI 键 |
GTTGANBMKUGPNH-NAKRPEOUSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)N |
规范 SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)N1CCCC1C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


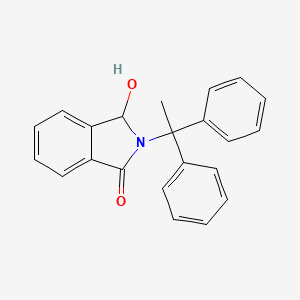
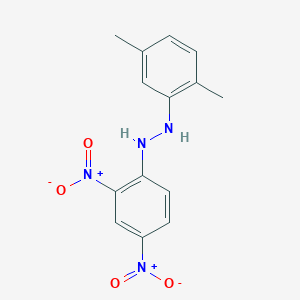
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile](/img/structure/B14199522.png)
![8-Chloro-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14199529.png)
![2,2'-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole)](/img/structure/B14199530.png)
![4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B14199539.png)
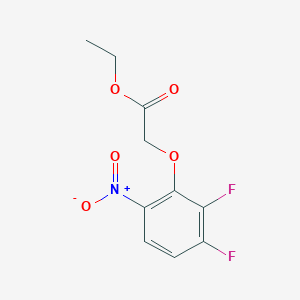
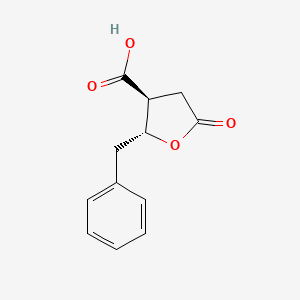
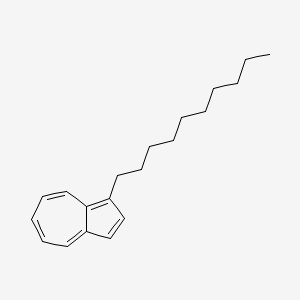
![[4-Heptoxy-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14199552.png)
![2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]-](/img/structure/B14199553.png)
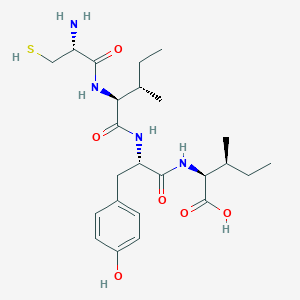
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(methylenesulfanediyl)]dianiline](/img/structure/B14199564.png)

